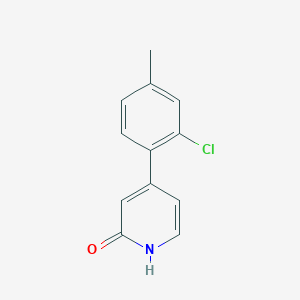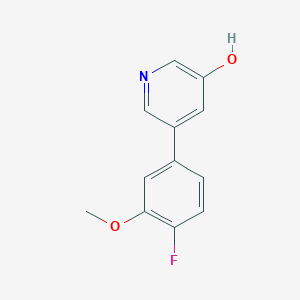
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine (5-CMPH) is an organic compound used for various scientific research applications. It is a synthetic, water-soluble compound with a molecular weight of 227.6 g/mol and a melting point of 135-138°C. 5-CMPH is derived from pyridine, a heterocyclic aromatic compound, and is known for its ability to act as a catalyst in certain chemical reactions. 5-CMPH has been used in several scientific research applications, including drug delivery, antibacterial activity, and drug metabolism studies. In
科学研究应用
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of drug delivery, as well as to investigate the antibacterial activity of certain compounds. 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% has also been used to study the metabolism of drugs in the human body. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% has been used to study the effects of certain drugs on the central nervous system.
作用机制
The mechanism of action of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. However, it is known that 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% binds to certain proteins in the body, which can affect the activity of enzymes and other proteins. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can act as a catalyst for certain chemical reactions, which can affect the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% are not yet fully understood. However, it is known that 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can bind to certain proteins in the body, which can affect the activity of enzymes and other proteins. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can act as a catalyst for certain chemical reactions, which can affect the metabolism of drugs in the body.
实验室实验的优点和局限性
The main advantage of using 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% in laboratory experiments is its water solubility, which allows for easy preparation and handling. In addition, 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% is relatively stable and has a low melting point, making it suitable for use in a variety of scientific research applications. However, there are some limitations to using 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% in laboratory experiments, such as its low solubility in organic solvents and its limited availability.
未来方向
The future directions for 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% research include further investigations into its mechanism of action, potential applications in drug delivery and drug metabolism studies, and its potential use as a model compound for studying the effects of certain drugs on the central nervous system. In addition, further research is needed to explore the biochemical and physiological effects of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95%, as well as its potential toxicity. Finally, further research is needed to explore the potential applications of 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% in the development of new drugs and drug delivery systems.
合成方法
5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% can be synthesized in a three-step process. First, 3-chloro-2-methylphenol is reacted with pyridine in the presence of sulfuric acid to yield 3-chloro-2-methylphenyl-pyridinium sulfate. The second step involves the reaction of the pyridinium sulfate with sodium hydroxide to yield 5-(3-chloro-2-methylphenyl)-3-hydroxypyridine. Finally, the 5-(3-Chloro-2-methylphenyl)-3-hydroxypyridine, 95% is crystallized and purified using recrystallization.
属性
IUPAC Name |
5-(3-chloro-2-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-8-11(3-2-4-12(8)13)9-5-10(15)7-14-6-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINOANGZZMHPBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682839 |
Source


|
| Record name | 5-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
CAS RN |
1261938-24-2 |
Source


|
| Record name | 5-(3-Chloro-2-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














